4-Methyl-1-naphthoic acid

Description

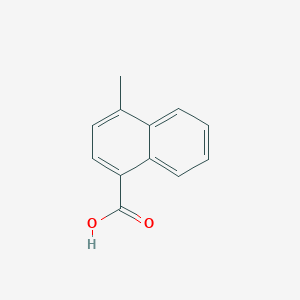

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVYRLBDAPKADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196329 | |

| Record name | 1-Naphthalenecarboxylic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4488-40-8 | |

| Record name | 1-Naphthalenecarboxylic acid, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenecarboxylic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-naphthoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-naphthoic acid is a valuable organic compound utilized as a building block in the synthesis of a variety of more complex molecules, including pharmacologically active agents and materials with specific optical or electronic properties. Its structure, featuring a naphthalene core with both a carboxylic acid and a methyl group, allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid researchers in their laboratory work. The methodologies described are based on established chemical principles and aim to provide a practical framework for the efficient synthesis of this compound.

Core Synthesis Pathways

Two principal and reliable synthetic routes for the preparation of this compound are detailed below:

-

Grignard Reaction of 1-Bromo-4-methylnaphthalene: This classic method involves the formation of a Grignard reagent from 1-bromo-4-methylnaphthalene, followed by its reaction with carbon dioxide to yield the desired carboxylic acid. This pathway is generally high-yielding and reliable.

-

Oxidation of 1-Methylnaphthalene: This approach utilizes the direct oxidation of the methyl group of 1-methylnaphthalene to a carboxylic acid. While seemingly more direct, this method requires careful control of reaction conditions to achieve selective oxidation of the methyl group without significant degradation of the naphthalene ring.

A third, two-step pathway involving the Sommelet reaction to form an intermediate aldehyde, which is then oxidized, is also a viable, albeit longer, alternative.

Pathway 1: Grignard Reaction of 1-Bromo-4-methylnaphthalene

This pathway is a robust and widely applicable method for the synthesis of aryl carboxylic acids. It proceeds in two main steps: the formation of the Grignard reagent and its subsequent carboxylation.

Experimental Protocol

Step 1: Preparation of 1-Bromo-4-methylnaphthalene

While 1-bromo-4-methylnaphthalene is commercially available, it can also be synthesized from 1-methylnaphthalene. A common method involves the direct bromination of 1-methylnaphthalene.

Step 2: Synthesis of this compound via Grignard Reaction

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is assembled and flame-dried to ensure anhydrous conditions. The apparatus is then maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation:

-

Magnesium turnings (1.1-1.5 equivalents) are placed in the flask.

-

A small crystal of iodine can be added to activate the magnesium.

-

A solution of 1-bromo-4-methylnaphthalene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared and placed in the dropping funnel.

-

A small amount of the bromide solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

-

The remainder of the 1-bromo-4-methylnaphthalene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[1]

-

-

Carboxylation:

-

The Grignard reagent solution is cooled in an ice-salt bath.

-

Dry carbon dioxide gas is bubbled through the vigorously stirred solution, or the solution is poured over crushed dry ice. The temperature should be maintained below 0°C during this exothermic addition.

-

-

Work-up and Purification:

-

The reaction mixture is quenched by the slow addition of a cold, dilute acid (e.g., HCl or H₂SO₄) to protonate the carboxylate salt.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as toluene or ethanol.

-

Quantitative Data

| Parameter | Value/Range | Reference |

| Starting Material | 1-Bromo-4-methylnaphthalene | [2][3] |

| Reagents | Magnesium, Carbon Dioxide | [4] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | Reflux for Grignard formation, <0°C for carboxylation | [1][4] |

| Reaction Time | 1-3 hours for Grignard formation | [4] |

| Yield | 60-85% (typical for Grignard carboxylations) | [1] |

| Melting Point | 179-181 °C |

Pathway 2: Oxidation of 1-Methylnaphthalene

The direct oxidation of the methyl group on the naphthalene ring offers a more atom-economical route. However, achieving high selectivity for the desired carboxylic acid without over-oxidation or ring cleavage can be challenging. Catalytic systems, often employing heavy metals, are typically used.[5]

Experimental Protocol

-

Apparatus: A high-pressure reactor equipped with a mechanical stirrer, gas inlet, and temperature and pressure controls.

-

Reaction Setup:

-

Reaction Execution:

-

The reactor is sealed and purged with an inert gas.

-

The oxidant, typically air or pure oxygen, is introduced, and the reactor is pressurized (e.g., to 2 bar).[6]

-

The mixture is heated to the desired temperature (e.g., 125°C) with vigorous stirring.[6] The reaction progress can be monitored by techniques such as gas chromatography.

-

-

Work-up and Purification:

-

After the reaction is complete, the reactor is cooled, and the pressure is released.

-

The reaction mixture is typically cooled to room temperature to allow the crude product to crystallize.

-

The solid is collected by filtration.

-

The crude this compound can be purified by recrystallization from a suitable solvent.

-

Quantitative Data

| Parameter | Value/Range | Reference |

| Starting Material | 1-Methylnaphthalene | [5][6] |

| Catalyst | Co(OAc)₂·4H₂O, MnBr₂·4H₂O | [6] |

| Oxidant | Oxygen (O₂) | [6] |

| Solvent | Glacial Acetic Acid | [6] |

| Reaction Temperature | 125 °C | [6] |

| Reaction Pressure | 2 bar | [6] |

| Reaction Time | 6 hours | [6] |

| Yield | ~65% | [6] |

| Melting Point | 179-181 °C |

Alternative Pathway: Sommelet Reaction and Subsequent Oxidation

This two-step pathway involves the initial conversion of 1-methylnaphthalene to 4-methyl-1-naphthaldehyde, which is then oxidized to the final product.

Experimental Protocol Synopsis

-

Bromination of 1-Methylnaphthalene: 1-Methylnaphthalene is first converted to 1-bromomethyl-4-methylnaphthalene using a reagent like N-bromosuccinimide (NBS) with a radical initiator.

-

Sommelet Reaction: The resulting benzylic bromide is then reacted with hexamethylenetetramine, followed by hydrolysis, to yield 4-methyl-1-naphthaldehyde.[7][8]

-

Oxidation of the Aldehyde: The intermediate aldehyde is subsequently oxidized to this compound using a suitable oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[9]

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound, applicable to all pathways with minor variations, is outlined below.

Conclusion

This guide has detailed the primary synthetic pathways to this compound, providing researchers with a solid foundation for its preparation. The choice of pathway will depend on factors such as the availability of starting materials, required scale, and safety considerations. The Grignard reaction offers a reliable and high-yielding route, while the direct oxidation of 1-methylnaphthalene presents a more atom-economical alternative that requires careful optimization. By following the detailed protocols and considering the quantitative data provided, researchers can confidently undertake the synthesis of this versatile chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Bromo-4-methylnaphthalene 98 6627-78-7 [sigmaaldrich.com]

- 3. 1-Bromo-4-methylnaphthalene | C11H9Br | CID 81112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. US4477380A - Oxidation process of reactive aromatics with reactivation of the catalyst using potassium permanganate - Google Patents [patents.google.com]

- 7. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-naphthoic acid, a derivative of naphthalene, is a molecule of interest in various chemical and biological fields. Its structural features, comprising a naphthalene core, a carboxylic acid group, and a methyl substituent, impart a unique combination of aromaticity, acidity, and lipophilicity. These characteristics are pivotal in its application as a synthetic intermediate and its potential biological activities. Notably, its structural similarity to naphthalic anhydride suggests a potential role as a herbicide antidote or safener.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of relevant biological and synthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental for predicting its behavior in various systems, including its solubility, absorption, and distribution.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀O₂ | |

| Molecular Weight | 186.21 g/mol | |

| Melting Point | 179-181 °C | |

| Boiling Point | 387.4±11.0 °C (Predicted) | [3] |

| pKa | 3.78±0.10 (Predicted) | [3] |

| Solubility | Soluble in DMSO and Methanol. | [3] |

| Appearance | Off-White Crystalline Powder | [3] |

| CAS Number | 4488-40-8 | |

| InChI Key | SIVYRLBDAPKADZ-UHFFFAOYSA-N | |

| SMILES | Cc1ccc(C(=O)O)c2ccccc12 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to this compound.

Determination of Solubility by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[4][5]

Materials and Equipment:

-

This compound

-

Solvent of choice (e.g., water, ethanol, methanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to stand to permit the settling of undissolved solid.

-

A sample of the supernatant is withdrawn and filtered through a syringe filter to remove any undissolved particles.

-

The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a pre-prepared calibration curve.[4][6]

Determination of pKa by UV-Vis Spectrophotometry

The pKa of a compound with a chromophore, such as this compound, can be determined by observing the change in its UV-Vis absorbance as a function of pH.[7][8]

Materials and Equipment:

-

This compound

-

A series of buffer solutions with known pH values (e.g., from pH 2 to 12)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

pH meter

-

Volumetric flasks and pipettes

-

DMSO (for stock solution)

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent like DMSO.[9]

-

A small aliquot of the stock solution is added to a series of buffer solutions of varying pH to obtain a constant final concentration of the acid.

-

The UV-Vis spectrum of each solution is recorded over a suitable wavelength range (e.g., 200-400 nm).

-

The absorbance at one or more wavelengths where the protonated and deprotonated species show significant differences in absorption is plotted against the pH.

-

The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.[7][10]

Visualizations

Herbicide Safener Signaling Pathway

This compound is structurally related to naphthalic anhydride, a known herbicide safener.[1][2] Herbicide safeners protect crop plants from herbicide injury by inducing the expression of genes involved in detoxification pathways.[11][12] The following diagram illustrates a generalized signaling pathway for herbicide safeners in plants.

Caption: Generalized signaling pathway of a herbicide safener in a plant cell.

Experimental Workflow: Synthesis of this compound

The synthesis of this compound can be achieved through various organic synthesis routes. A common approach for the synthesis of naphthoic acids is the carboxylation of a Grignard reagent.[13] The following diagram outlines a plausible experimental workflow for the synthesis of this compound starting from 1-bromo-4-methylnaphthalene.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ROLE OF PROTECTANTS IN CHEMICAL WEED MANAGEMENT - A REVIEW [arccjournals.com]

- 3. chembk.com [chembk.com]

- 4. scribd.com [scribd.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) [frontiersin.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Biological Activity of Naphthoic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide provides a comprehensive overview of the biological activities of naphthoic acid and naphthoquinone derivatives, a thorough review of the scientific literature did not yield specific studies on the biological activities of derivatives of 4-Methyl-1-naphthoic acid . Therefore, the data, protocols, and pathways described herein pertain to the broader classes of naphthoic acid and naphthoquinone derivatives and should be considered as a predictive guide for potential activities of this compound derivatives.

Introduction

Naphthalene-based compounds, particularly naphthoic acids and naphthoquinones, represent a significant class of molecules with a diverse range of biological activities. Their planar aromatic structure and the potential for various substitutions make them attractive scaffolds for the development of novel therapeutic agents. This technical guide summarizes the key biological activities, primarily focusing on anticancer and anti-inflammatory effects, and provides an overview of the experimental methodologies and signaling pathways associated with these activities.

Anticancer Activity of Naphthoic Acid and Naphthoquinone Derivatives

Numerous derivatives of naphthoic acid and naphthoquinone have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected naphthoquinone and naphthoic acid derivatives against different cancer cell lines. This data illustrates the potential for potent anticancer activity within this class of compounds.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthoquinone Amides | Benzamide 22 | NCI-H187 (Small Cell Lung Cancer) | Potent Inhibition (Specific value not provided) | [1] |

| Naphthamide 23 | KB (Oral Epidermoid Carcinoma) | Potent Inhibition (Specific value not provided) | [1] | |

| Naphthamide 43 | KB (Oral Epidermoid Carcinoma) | Potent Inhibition (Specific value not provided) | [1] | |

| Naphthalen-1-yloxyacetamide | Derivative 5c | MCF-7 (Breast Cancer) | 2.33 | [1] |

| Derivative 5d | MCF-7 (Breast Cancer) | 3.03 | [1] | |

| Derivative 5e | MCF-7 (Breast Cancer) | 7.39 | [1] | |

| Substituted 1,4-Naphthoquinones | Compound 11 | HuCCA-1 (Cholangiocarcinoma) | < 5.00 | [2] |

| Compound 11 | MOLT-3 (Leukemia) | < 5.00 | [2] | |

| Compound 11 | A549 (Lung Carcinoma) | < 5.00 | [2] | |

| Compound 11 | HepG2 (Hepatocellular Carcinoma) | < 5.00 | [2] | |

| Compound 14 | HuCCA-1 (Cholangiocarcinoma) | 0.27 | [2] | |

| Benzoacridine-5,6-dione | Compound 7b | MCF-7 (Breast Cancer) | 5.4 | [3] |

Anti-inflammatory Activity of Naphthoic Acid Derivatives

Certain naphthoic acid derivatives have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the reduction of inflammatory mediator production.

Quantitative Data on Anti-inflammatory Activity

The following table presents data on the anti-inflammatory effects of novel regioisomeric analogues of naphthyl-N-acylhydrazone derivatives.

| Compound | Parameter | Effect | Reference |

| LASSBio-2039 | Leukocyte Migration | 66% reduction at 30 µmol/kg | |

| IL-1β Production | Significant, dose-dependent reduction | ||

| TNF-α Production | Significant, dose-dependent reduction | ||

| INF-γ Production | Significant, dose-dependent reduction | ||

| IL-10 Production | Significant increase | ||

| LASSBio-2040 | Leukocyte Migration | 73% reduction at 30 µmol/kg | |

| LASSBio-2041 | Leukocyte Migration | 68% reduction at 30 µmol/kg |

Key Signaling Pathways

The biological activities of naphthoic acid and naphthoquinone derivatives are often mediated through their interaction with critical cellular signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies and the rational design of new derivatives.

Apoptosis Signaling Pathway

Many cytotoxic naphthoquinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of various compounds, including some naphthoic acid derivatives.

Caption: Overview of the canonical NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity of naphthoic acid derivatives. Specific parameters may need to be optimized for particular compounds and cell lines.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

References

- 1. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

Spectroscopic and Spectrometric Characterization of 4-Methyl-1-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 4-Methyl-1-naphthoic acid, a compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The key spectroscopic and spectrometric data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Description |

| Data not available | Data not available |

Table 4: Mass Spectrometry Data of this compound [1]

| m/z | Ion |

| 186.06753 | [M]+ |

| 187.07536 | [M+H]+ |

| 185.06080 | [M-H]- |

| 169.06534 | [M+H-H₂O]+ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic and spectrometric data are provided below. These protocols are designed to ensure data reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A standard protocol for preparing a sample of this compound for NMR analysis involves dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical, and DMSO-d₆ is often used for carboxylic acids due to its ability to dissolve the analyte and for the exchangeable carboxylic acid proton to be observed.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Spectroscopy: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.

-

¹³C NMR Spectroscopy: The spectrum is generally acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to obtain a spectrum with adequate signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed.

-

ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. This method requires minimal sample preparation.

-

KBr Pellet Method: A few milligrams of the finely ground sample are intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, through which the IR beam is passed.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Analysis: For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a suitable technique. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization to a more volatile ester form may be necessary.

Instrumentation and Data Acquisition: High-resolution mass spectra can be obtained using a time-of-flight (TOF) or Orbitrap mass analyzer. The instrument is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic and spectrometric analysis of a solid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility of 4-Methyl-1-naphthoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methyl-1-naphthoic acid, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and materials science who require an in-depth understanding of this compound's behavior in different solvent systems.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the expected solubility profile based on its chemical structure and provides a detailed experimental protocol for its determination. Furthermore, to offer a practical and illustrative example, quantitative solubility data and experimental details for the closely related compound, 1-naphthoic acid, are presented.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀O₂ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| CAS Number | 4488-40-8 | [1] |

| Melting Point | 179-181 °C | [1] |

| Appearance | Off-White Solid |

Qualitative Solubility Profile of this compound

Based on its chemical structure, which features a nonpolar naphthalene ring and a polar carboxylic acid group, this compound is expected to exhibit the following solubility characteristics:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), due to favorable dipole-dipole interactions.

-

Moderate to High Solubility: In alcohols like methanol, ethanol, and isopropanol, where hydrogen bonding can occur with the carboxylic acid group.

-

Low Solubility: In nonpolar solvents such as hexane and toluene, as the polar carboxylic acid group hinders dissolution.

-

Slight to Low Solubility: In water, as the hydrophobic naphthalene moiety is the dominant feature. The solubility in aqueous solutions is expected to be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

For similar compounds like 2-naphthoic acid, it is noted to be soluble in organic solvents like ethanol and ether, with limited solubility in water that increases with temperature.[2][3]

Quantitative Solubility Data: A Case Study with 1-Naphthoic Acid

Due to the limited availability of specific quantitative data for this compound, we present the mole fraction solubility (x₁) of the structurally similar 1-naphthoic acid in various organic solvents at different temperatures. This data, adapted from a comprehensive study, serves as a valuable reference for solvent selection and process optimization.[4]

Table 1: Mole Fraction Solubility (x₁) of 1-Naphthoic Acid in Various Solvents [4]

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetone | Acetonitrile | Toluene |

| 293.15 | 0.1337 | 0.1152 | 0.1033 | 0.0918 | 0.1455 | 0.1987 | 0.0764 | 0.0431 |

| 298.15 | 0.1545 | 0.1339 | 0.1204 | 0.1073 | 0.1682 | 0.2254 | 0.0889 | 0.0508 |

| 303.15 | 0.1781 | 0.1551 | 0.1398 | 0.1249 | 0.1939 | 0.2551 | 0.1031 | 0.0597 |

| 308.15 | 0.2048 | 0.1791 | 0.1618 | 0.1451 | 0.2229 | 0.2882 | 0.1193 | 0.0701 |

| 313.15 | 0.2351 | 0.2063 | 0.1869 | 0.1681 | 0.2556 | 0.3251 | 0.1378 | 0.0821 |

| 318.15 | 0.2694 | 0.2371 | 0.2154 | 0.1944 | 0.2925 | 0.3662 | 0.1589 | 0.0961 |

| 323.15 | 0.3082 | 0.2719 | 0.2479 | 0.2244 | 0.3341 | 0.4119 | 0.1831 | 0.1123 |

| 328.15 | 0.3521 | 0.3114 | 0.2849 | 0.2586 | 0.3809 | 0.4627 | 0.2108 | 0.1311 |

| 333.15 | 0.4016 | 0.3561 | 0.3270 | 0.2976 | 0.4335 | 0.5191 | 0.2425 | 0.1528 |

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed protocol for the gravimetric method, a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[4]

4.1. Materials and Equipment

-

This compound

-

Selected solvents (analytical grade)

-

Isothermal jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Constant temperature water bath

-

Analytical balance (±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles

-

Drying oven

-

Desiccator

4.2. Procedure

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the chosen solvent in the isothermal jacketed glass vessel. The vessel is sealed to prevent solvent evaporation.

-

Equilibration: The mixture is continuously stirred at a constant temperature, maintained by the water bath, for a sufficient period (typically several hours) to ensure the solution reaches saturation. Equilibrium can be confirmed by taking measurements at different time intervals until a constant concentration is observed.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stirring is stopped, and the undissolved solid is allowed to settle. A sample of the clear supernatant is withdrawn using a pre-heated syringe fitted with a filter to remove any solid particles.

-

Gravimetric Analysis: The withdrawn sample is immediately transferred to a pre-weighed weighing bottle, and the total weight of the solution is recorded.

-

Solvent Evaporation: The solvent is evaporated from the weighing bottle in a drying oven at a temperature below the solvent's boiling point.

-

Drying and Weighing: The weighing bottle containing the dried solute is cooled to room temperature in a desiccator and then weighed. This drying, cooling, and weighing process is repeated until a constant weight is achieved, indicating complete solvent removal.

4.3. Data Calculation

The mole fraction solubility (x₁) is calculated using the following formula:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ = mass of the solute (this compound)

-

M₁ = molar mass of the solute (186.21 g/mol )

-

m₂ = mass of the solvent

-

M₂ = molar mass of the solvent

Visualized Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for professionals in research and development. While quantitative data for this specific compound is sparse, the provided qualitative profile, detailed experimental protocol, and the illustrative data for 1-naphthoic acid offer a robust framework for its practical application. The presented methodologies can be readily adapted to generate precise solubility data, which is crucial for optimizing reaction conditions, purification processes, and formulation development.

References

An In-depth Technical Guide to 4-Methyl-1-naphthoic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-naphthoic acid, a substituted derivative of 1-naphthoic acid, has emerged from relative obscurity to become a compound of significant interest, primarily as a key precursor in the synthesis of selective cannabinoid receptor agonists. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of this compound. It includes detailed experimental protocols, a summary of its physicochemical properties, and an exploration of its role in the development of pharmacologically active compounds.

Introduction

This compound (also known as 4-methylnaphthalene-1-carboxylic acid) is an aromatic carboxylic acid with the molecular formula C₁₂H₁₀O₂. Its structure consists of a naphthalene ring system substituted with a carboxyl group at the 1-position and a methyl group at the 4-position. While the parent compound, 1-naphthoic acid, has been known for over a century, the history of this compound is more recent and intricately linked to the exploration of structure-activity relationships in medicinal chemistry. Its primary significance in contemporary research lies in its use as a building block for synthetic cannabinoids, particularly those with selectivity for the CB2 receptor.

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available scientific literature. However, its synthesis falls within the broader historical context of the exploration of substituted naphthalene derivatives in the early to mid-20th century. The groundwork for synthesizing such compounds was laid by pioneering chemists studying reactions like the Friedel-Crafts acylation and the oxidation of alkyl-substituted aromatic compounds.

Key historical work on related compounds that paved the way for the synthesis of this compound includes:

-

Dziewoński and Sternbach (1931): Their work on the acylation of 1-methylnaphthalene likely produced precursors that could be oxidized to this compound.

-

T. L. Jacobs, S. Winstein, J. W. Ralls, and J. H. Robson (1946): Their extensive studies on the chemistry of naphthalenes included various substitution and oxidation reactions that are conceptually similar to the synthesis of this compound.

-

N. J. Leonard and A. M. Hyson (1949): Their research further expanded the understanding of reactions involving substituted naphthalenes.

While these earlier works provided the chemical foundation, the specific impetus for the synthesis and characterization of this compound likely arose from the need for specific structural motifs in industrial or, more recently, pharmaceutical chemistry. Its modern prominence is directly tied to the work of John W. Huffman and his research group in the development of the "JWH" series of synthetic cannabinoids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 4488-40-8 | [1] |

| Molecular Formula | C₁₂H₁₀O₂ | |

| Molecular Weight | 186.21 g/mol | |

| Melting Point | 179-181 °C | |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in organic solvents such as dichloromethane and methanol. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes. The most common and reliable methods involve the Grignard reaction of a halogenated precursor or the oxidation of a methyl-substituted naphthalene derivative.

Synthesis via Grignard Reaction

This is a widely applicable method for the synthesis of carboxylic acids from aryl halides. The general workflow involves the formation of a Grignard reagent from 1-bromo-4-methylnaphthalene, followed by carboxylation with carbon dioxide.

Caption: Grignard synthesis of this compound.

Detailed Experimental Protocol (Adapted from the synthesis of 1-naphthoic acid):

Materials:

-

1-Bromo-4-methylnaphthalene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄), concentrated

Procedure:

-

Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-4-methylnaphthalene (1.0 equivalent) in anhydrous THF dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition. After the addition is complete, continue stirring and refluxing for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the Grignard solution in an ice-salt bath. Cautiously add crushed dry ice (a large excess) to the vigorously stirred solution. A viscous precipitate will form. Allow the mixture to stand until it reaches room temperature.

-

Work-up: Slowly add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture to decompose the magnesium salt and dissolve any unreacted magnesium. Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Extraction: Combine the organic layers and extract the product with an aqueous solution of sodium hydroxide. Separate the aqueous layer, which now contains the sodium salt of this compound.

-

Precipitation and Purification: Cool the alkaline extract in an ice bath and acidify with concentrated sulfuric acid to precipitate the crude this compound. Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as toluene or ethanol.

Synthesis via Oxidation of 1,4-Dimethylnaphthalene

Another viable route is the selective oxidation of one of the methyl groups of 1,4-dimethylnaphthalene. This method often employs transition metal catalysts.

Caption: Oxidation of 1,4-dimethylnaphthalene to this compound.

Detailed Experimental Protocol (General Procedure):

Materials:

-

1,4-Dimethylnaphthalene

-

Potassium permanganate (KMnO₄) or a Co/Mn/Br catalyst system

-

Aqueous base (e.g., NaOH or KOH)

-

Sulfuric acid (H₂SO₄)

Procedure:

-

Oxidation: In a round-bottom flask, suspend 1,4-dimethylnaphthalene in an aqueous basic solution. Heat the mixture to reflux. Add the oxidizing agent (e.g., potassium permanganate) portion-wise over several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide byproduct.

-

Precipitation: Acidify the filtrate with sulfuric acid to precipitate the crude this compound.

-

Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR | Aromatic protons (multiplets), methyl protons (singlet), carboxylic acid proton (broad singlet). |

| ¹³C NMR | Aromatic carbons, methyl carbon, and a downfield signal for the carboxylic acid carbon. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid, a strong C=O stretch, and C-H and C=C stretches from the aromatic ring and methyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (186.21 g/mol ). |

Biological Activity and Applications

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of synthetic cannabinoids.

Precursor to Synthetic Cannabinoids

This compound is converted to 4-methyl-1-naphthoyl chloride, which is then used to acylate an indole ring in a Friedel-Crafts acylation reaction. This forms the core structure of several JWH compounds.

Caption: Synthetic pathway from this compound to JWH-148.

-

JWH-148: Synthesized from 4-methyl-1-naphthoyl chloride and 2-methyl-1-propyl-1H-indole. JWH-148 is a synthetic cannabinoid that acts as an agonist at both the CB1 and CB2 receptors.

-

JWH-120: This compound, 1-propyl-2-methyl-3-(4-methyl-1-naphthoyl)indole, is a highly selective CB2 receptor agonist.[4] Its synthesis also utilizes 4-methyl-1-naphthoyl chloride.

The selectivity of compounds like JWH-120 for the CB2 receptor is of significant interest to researchers. The CB2 receptor is primarily expressed in the immune system and is not associated with the psychoactive effects mediated by the CB1 receptor in the central nervous system. Therefore, selective CB2 agonists are being investigated for their potential therapeutic applications in inflammatory and neuropathic pain, without the undesirable psychotropic side effects.

There is currently no substantial evidence to suggest that this compound itself possesses significant biological activity at cannabinoid receptors or other pharmacological targets. Its role appears to be primarily that of a crucial synthetic precursor.

Conclusion

This compound, while not a compound of major historical significance in its own right, has become an important tool in modern medicinal chemistry. Its synthesis, achievable through well-established organic reactions, provides access to a key structural motif for the development of selective cannabinoid receptor agonists. The study of compounds derived from this compound continues to contribute to our understanding of the endocannabinoid system and the potential for developing novel therapeutics targeting the CB2 receptor for a range of inflammatory and pain-related conditions. This guide serves as a foundational resource for researchers and professionals working with this versatile chemical intermediate.

References

- 1. This compound | 4488-40-8 [chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chembk.com [chembk.com]

- 4. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Biological Role of 4-Methyl-1-naphthoic Acid: A Technical Guide to a Molecule of Untapped Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanism of action of 4-Methyl-1-naphthoic acid in biological systems is not extensively available in current scientific literature. This guide provides a comprehensive overview of its known chemical properties and role as a synthetic precursor. Furthermore, it delves into the well-characterized biological activities of structurally related naphthoic acid derivatives and other naphthalene-containing compounds to offer a predictive framework and guide future research.

Introduction: The Naphthoic Acid Scaffold

Naphthoic acids, characterized by a naphthalene ring appended with a carboxylic acid group, represent a privileged scaffold in medicinal chemistry. The rigid, aromatic nature of the naphthalene core provides a foundation for diverse substitutions, leading to compounds with a wide array of biological activities. This compound, with its methyl group at the 4-position and carboxylic acid at the 1-position, is a member of this versatile chemical family. While its primary documented use is in synthetic organic chemistry, the biological roles of its structural cousins hint at a latent potential for pharmacological activity.

This compound: A Chemical Intermediate

Currently, the most well-defined role of this compound is as a precursor in the synthesis of more complex molecules. It serves as a key building block for creating a variety of organic compounds, where the naphthoic acid moiety can be transformed into esters, amides, and other functional groups, and the naphthalene ring can undergo further substitutions.[1][2] A notable example is its use in the synthesis of JWH-148, a synthetic cannabinoid.[3]

A Case Study in Naphthoic Acid Derivatives: P2Y14 Receptor Antagonists

To illustrate the potential mechanism of action for a naphthoic acid derivative, this section focuses on the well-studied class of 4-phenyl-2-naphthoic acid derivatives, which are potent and selective antagonists of the P2Y14 receptor.

The P2Y14 Receptor: A Target in Inflammation

The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose.[4][5] This receptor is prominently expressed on immune cells and is implicated in a range of inflammatory diseases, including asthma, acute kidney injury, and neuropathic pain.[6][7] Activation of the P2Y14 receptor by its endogenous ligands is considered a pro-inflammatory signal.[7] Therefore, antagonists of this receptor are of significant interest as potential therapeutic agents for inflammatory conditions.[5][6]

Signaling Pathway of the P2Y14 Receptor

The P2Y14 receptor is coupled to the Gi/o family of G proteins.[8] Upon activation by an agonist, the Gi alpha subunit inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[9] The reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to a cellular response. P2Y14 receptor activation has also been shown to promote Rho-mediated signaling, which is involved in cytoskeleton rearrangement and cell migration.[8] Furthermore, in some cell types, it can lead to the phosphorylation of STAT3, a key transcription factor involved in cellular proliferation and inflammation.

Quantitative Data for P2Y14 Receptor Ligands

The following table summarizes binding affinity data for representative P2Y14 receptor ligands. It is important to note that these are not values for this compound itself but for structurally related antagonists and fluorescent probes.

| Compound | Assay Type | Parameter | Value (nM) |

| Fluorescent Agonist (MRS4183) | Saturation Binding | Kd | 21.4 |

| Antagonist (PPTN) | Fluorescent Binding Inhibition | IC50 | Not explicitly stated, but used for determining non-specific binding |

Data extracted from studies on fluorescent probes for the P2Y14 receptor.[10]

Experimental Protocols for Characterizing GPCR Antagonists

The characterization of compounds acting on GPCRs like the P2Y14 receptor involves a variety of in vitro assays. Below are outlines of two key experimental protocols.

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the production of intracellular cAMP. For a Gi-coupled receptor antagonist, the assay quantifies the compound's ability to block the agonist-induced decrease in cAMP levels.

Objective: To determine the potency (IC50) of a test compound in antagonizing the agonist-induced inhibition of cAMP production.

Methodology:

-

Cell Culture: Cells stably expressing the P2Y14 receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate confluency.

-

Compound Preparation: Serial dilutions of the antagonist test compound are prepared. A fixed concentration of a known P2Y14 receptor agonist (e.g., UDP-glucose) is also prepared. This agonist concentration is typically at its EC80 to ensure a robust signal window.

-

Assay Procedure:

-

Cells are harvested and seeded into a multi-well plate.

-

The cells are pre-incubated with the various concentrations of the antagonist.

-

To stimulate adenylyl cyclase and generate a detectable level of cAMP, forskolin is added.

-

The agonist is then added to all wells except the negative control.

-

The plate is incubated to allow for changes in intracellular cAMP levels.

-

-

cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).[11][12][13] In this format, a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog compete for binding to the cAMP produced by the cells. A decrease in the FRET signal corresponds to an increase in intracellular cAMP.

-

Data Analysis: The data are normalized to the controls, and the percentage of inhibition is plotted against the logarithm of the antagonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Fluorescent Ligand Binding Assay

This assay directly measures the binding of a fluorescently labeled ligand to the receptor. It can be used in a competition format to determine the binding affinity (Ki) of an unlabeled test compound.

Objective: To determine the affinity of a test compound for the P2Y14 receptor by measuring its ability to displace a fluorescently labeled ligand.

Methodology:

-

Cell Preparation: Whole cells expressing the P2Y14 receptor are used.

-

Fluorescent Ligand: A fluorescently labeled ligand (agonist or antagonist) for the P2Y14 receptor is required.

-

Assay Procedure:

-

Cells are incubated with a fixed concentration of the fluorescent ligand.

-

Increasing concentrations of the unlabeled test compound are added to compete for binding.

-

The mixture is incubated to reach binding equilibrium.

-

-

Detection: The amount of fluorescent ligand bound to the cells is measured using techniques like flow cytometry or fluorescence microscopy.[14]

-

Data Analysis: The fluorescence intensity is plotted against the concentration of the unlabeled competitor. The data are fitted to a competition binding equation to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Broader Context: Biological Activities of Naphthalene-Containing Compounds

The naphthalene core is found in a variety of biologically active molecules, suggesting that this compound could potentially interact with a range of biological targets.

1,4-Naphthoquinones

1,4-Naphthoquinones are a class of compounds that contain a naphthalene ring with two ketone groups. They are known to possess a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects.[15][16][17] Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) which can induce oxidative stress and damage cellular components like DNA.[15] They have also been shown to inhibit various enzymes.

Conclusion and Future Directions

While the direct mechanism of action of this compound in biological systems remains to be elucidated, its structural similarity to known pharmacologically active molecules, such as P2Y14 receptor antagonists, suggests that it may possess untapped biological potential. Its primary current role as a synthetic intermediate should not preclude investigations into its own bioactivity.

Future research should focus on screening this compound against a panel of biological targets, particularly GPCRs and enzymes, to identify potential interactions. The experimental protocols outlined in this guide provide a starting point for such a characterization. Elucidating the biological role of this and other simple naphthoic acid derivatives could uncover novel pharmacological tools or lead compounds for drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 97 4488-40-8 [sigmaaldrich.com]

- 4. genecards.org [genecards.org]

- 5. Recent progress on the discovery of P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain | Technology Transfer [techtransfer.nih.gov]

- 7. Proinflammatory P2Y14 receptor inhibition protects against ischemic acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Design, Synthesis and Pharmacological Characterization of a Fluorescent Agonist of the P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 16. mdpi.com [mdpi.com]

- 17. 1,4-Naphthoquinones: Some Biological Properties and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

The Latent Therapeutic Promise of 4-Methyl-1-naphthoic Acid: A Technical Guide to its Applications as a Synthetic Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-naphthoic acid, a derivative of naphthalene, is a versatile chemical intermediate with limited direct therapeutic applications. However, its true potential lies in its role as a foundational scaffold for the synthesis of pharmacologically active molecules. This technical guide delves into the significant, albeit indirect, therapeutic relevance of this compound by examining the biological activities and therapeutic promise of its key derivatives. The primary focus will be on its use in the development of potent P2Y14 receptor antagonists, a promising class of drugs for inflammatory diseases, neuropathic pain, and asthma. Additionally, its role as a precursor to synthetic cannabinoids, such as JWH-148, will be briefly discussed. This document provides a comprehensive overview of the signaling pathways, quantitative pharmacological data, and synthetic strategies related to these derivatives, underscoring the importance of this compound in modern drug discovery.

Introduction: this compound as a Chemical Intermediate

This compound is an organic compound with the chemical formula C₁₂H₁₀O₂. While some naphthalenecarboxylic acid derivatives have been noted for their activity as antidotes against herbicides, the direct therapeutic applications of this compound in human medicine are not well-documented. Its primary value to the pharmaceutical and research communities is as a versatile starting material for the synthesis of more complex and biologically active molecules.

This guide will explore the potential therapeutic avenues that originate from the use of this compound as a synthetic precursor, with a major emphasis on the development of P2Y14 receptor antagonists.

P2Y14 Receptor Antagonists: A New Frontier in Inflammation and Pain Management

The P2Y14 receptor, a G-protein coupled receptor (GPCR), has emerged as a significant target for the treatment of a variety of inflammatory and metabolic diseases.[1][2] This receptor is activated by UDP-sugars, such as UDP-glucose, which are released during cellular stress and damage, acting as damage-associated molecular patterns (DAMPs).[3] The activation of the P2Y14 receptor is implicated in a range of inflammatory responses, making its antagonism a promising therapeutic strategy.

Therapeutic Potential of P2Y14 Receptor Antagonists

Selective antagonists of the P2Y14 receptor have shown considerable promise in preclinical models for a variety of conditions:

-

Inflammatory Diseases: By blocking the pro-inflammatory signaling initiated by UDP-sugars, P2Y14 antagonists have the potential to treat conditions such as kidney and lung inflammation.[1][2][3]

-

Neuropathic Pain: P2Y14 receptor antagonists have demonstrated the ability to reverse chronic neuropathic pain in animal models.[4]

-

Asthma: These antagonists can reduce airway eosinophilia in models of allergic asthma.[3]

-

Metabolic Diseases: There is emerging evidence that P2Y14 receptor antagonists could be beneficial in the treatment of diabetes and obesity.[1]

The P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is coupled to the Gi family of G-proteins.[5][6] Upon activation by an agonist like UDP-glucose, the receptor initiates a signaling cascade that includes:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

-

Activation of MAP Kinase Pathways: P2Y14 receptor activation can lead to the phosphorylation and activation of mitogen-activated protein (MAP) kinases, such as ERK1/2.[5]

-

RhoA Activation: The receptor can also stimulate the RhoA signaling pathway, which is involved in cytoskeleton rearrangement and cell migration, particularly in immune cells like neutrophils.[6]

-

Intracellular Calcium Mobilization: In some cell types, P2Y14 activation can lead to an increase in intracellular calcium, often mediated by pertussis toxin-sensitive G-proteins.[5]

Quantitative Data for Naphthoic Acid-Based P2Y14 Receptor Antagonists

A series of potent and selective P2Y14 receptor antagonists have been developed based on a naphthoic acid scaffold. The following table summarizes the binding affinities (Ki or IC50) of some of these compounds.

| Compound | Receptor Affinity (nM) | Assay Type | Reference |

| 4-(4-(Piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) | 0.43 (Ki) | cAMP Assay | [7] |

| PPTN | 6-8 (IC50) | Fluorescent Binding Assay | [7] |

| Compound 38 (a 4,7-disubstituted naphthoic acid derivative) | 8 (IC50) | UDP-competitive antagonist assay | [8] |

| MRS4174 (an Alexa Fluor 488 conjugate of a PPTN derivative) | 0.08 (Ki) | Fluorescent Ligand Binding | [9] |

| MRS4865 (a glucose conjugate of a PPTN derivative) | 2.40 (IC50) | Fluorescent Tracer Binding Assay | [10] |

| MRS4872 (a glucose conjugate of a PPTN derivative) | 3.21 (IC50) | Fluorescent Tracer Binding Assay | [10] |

Experimental Protocols: Synthesis of P2Y14 Receptor Antagonists

The synthesis of naphthoic acid-based P2Y14 receptor antagonists generally involves a multi-step process. While specific, detailed protocols are proprietary or vary between publications, a general synthetic workflow can be outlined.

A common route involves the condensation of a substituted benzylidenesuccinate, followed by cyclization and hydrolysis to form the naphthoic acid core.[9] This core is then typically subjected to Suzuki coupling to introduce aryl substituents, followed by modifications to other functional groups to arrive at the final antagonist structure.[7]

JWH-148 and Synthetic Cannabinoids

This compound also serves as a precursor in the synthesis of certain synthetic cannabinoids, such as JWH-148. These compounds are typically agonists of the cannabinoid receptors CB1 and CB2.

Biological Activity

JWH compounds, including those derived from 4-methyl-1-naphthoyl structures, are known to bind with high affinity to cannabinoid receptors. JWH-018, a related compound, has a Ki of 9 nM for the CB1 receptor.[11] While these compounds have potent biological activity, their therapeutic potential is complicated by their association with abuse and significant adverse effects. Research into their pharmacology is ongoing, but their clinical utility is currently limited.

Quantitative Data for Related JWH Compounds

The following table provides cannabinoid receptor binding affinities for JWH compounds that share structural similarities with derivatives of this compound.

| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | Reference |

| JWH-018 | 9.0 | 2.94 | [11] |

| JWH-073 | 8.9 - 12.9 | 38 | [12] |

| JWH-210 | 0.46 | 0.69 | [13][14] |

| JWH-149 | - | - | [13] |

Synthesis of JWH Compounds

The synthesis of JWH compounds from this compound typically involves the conversion of the carboxylic acid to an acyl chloride, followed by a Friedel-Crafts acylation of an indole derivative.

Conclusion

While this compound does not possess significant direct therapeutic applications, its importance as a synthetic building block is substantial. Its role in the creation of potent P2Y14 receptor antagonists highlights a significant potential for the development of novel therapeutics for a range of inflammatory, pain, and metabolic disorders. The structural framework provided by this compound is key to the high-affinity binding of these antagonists to their target receptor. Further exploration of derivatives of this compound may continue to yield novel compounds with significant therapeutic promise. The information presented in this guide underscores the critical role of fundamental chemical intermediates in the pipeline of modern drug discovery and development.

References

- 1. niddk.nih.gov [niddk.nih.gov]

- 2. P2Y14 Receptor Antagonists for the Treatment of Inflammatory Diseases, Including Pulmonary and Renal Conditions and Chronic Pain | Technology Transfer [techtransfer.nih.gov]

- 3. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The identification of 4,7-disubstituted naphthoic acid derivatives as UDP-competitive antagonists of P2Y14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. biomolther.org [biomolther.org]

An In-depth Technical Guide to the Derivatives of 4-Methyl-1-naphthoic Acid and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-naphthoic acid is a synthetic building block that has served as a scaffold for the development of various biologically active molecules. Its derivatives have shown significant potential in modulating key physiological pathways, with the most prominent examples being potent and selective synthetic cannabinoid receptor agonists. This technical guide provides a comprehensive overview of the synthesis, properties, and structure-activity relationships (SAR) of this compound derivatives, with a primary focus on the well-documented JWH series of cannabinoid receptor ligands. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are presented, alongside a visualization of the cannabinoid receptor signaling pathway.

Introduction to this compound

This compound is an aromatic carboxylic acid with the chemical formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol .[1] It is a solid at room temperature with a melting point of 179-181 °C.[1] While the parent compound itself has limited direct biological applications, its rigid naphthalene core and reactive carboxylic acid handle make it a valuable starting material for the synthesis of a diverse range of derivatives. The primary route for its synthesis is analogous to that of 1-naphthoic acid, which can be prepared via the carboxylation of the Grignard reagent generated from 1-bromonaphthalene.[2][3]

The most extensively studied derivatives of this compound are the naphthoylindoles, a class of synthetic cannabinoids.[4] These compounds have been instrumental in probing the structure and function of the cannabinoid receptors, CB1 and CB2.[4]

Naphthoylindole Derivatives as Cannabinoid Receptor Agonists

A significant class of this compound derivatives are the 3-(4-methyl-1-naphthoyl)indoles, which have been investigated as ligands for the cannabinoid receptors.[4] These receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes. The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and is associated with anti-inflammatory and immunomodulatory effects.[5][6]

JWH-148 and JWH-120: Prominent Examples

Among the numerous synthetic cannabinoids developed by John W. Huffman, several are direct derivatives of this compound. Two notable examples are JWH-148 and JWH-120.

-

JWH-148 is the (4-Methyl-1-naphthalenyl)(2-methyl-1-propyl-1H-indol-3-yl)methanone. It is a moderately selective ligand for the CB2 receptor.[7]

-

JWH-120 is 1-propyl-3-(4-methyl-1-naphthoyl)indole. This compound is also a highly selective CB2 receptor agonist.[4]

The development of such selective CB2 agonists is of significant interest for therapeutic applications, as they may offer the anti-inflammatory and analgesic benefits of cannabinoid receptor activation without the psychoactive side effects associated with CB1 receptor agonism.[4]

Quantitative Data and Structure-Activity Relationships (SAR)

The binding affinities of these derivatives for the CB1 and CB2 receptors have been quantified, providing valuable insights into their structure-activity relationships. The following table summarizes the binding affinities (Ki, in nM) for selected 4-methyl-1-naphthoylindole derivatives.

| Compound | R1 | R2 | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Ratio |

| JWH-120 | n-propyl | H | 6.77 ± 0.69 | 0.89 ± 0.05 | 7.6 |

| JWH-148 | n-propyl | CH₃ | 108 ± 12 | 14.0 ± 1.0 | 7.7 |

| JWH-007 | n-pentyl | H | 9.54 ± 1.07 | 2.94 ± 0.26 | 3.2 |

| JWH-149 | n-pentyl | CH₃ | 42.1 ± 3.2 | 22.1 ± 1.8 | 1.9 |

Data extracted from Huffman et al. (2005).[4]

The SAR studies on these and related compounds have revealed several key features:

-

N-Alkyl Chain Length: The length of the alkyl chain at the 1-position of the indole ring influences both affinity and selectivity.

-

Indole C2-Methylation: The presence of a methyl group at the 2-position of the indole, as in JWH-148, generally decreases the affinity for both CB1 and CB2 receptors compared to the unsubstituted analog (JWH-120).[4]

-

Naphthoyl Substitution: The methyl group at the 4-position of the naphthalene ring, which is the core feature of these derivatives, contributes to the overall binding profile. Substitutions at other positions on the naphthoyl ring can further modulate affinity and selectivity.[4]

Signaling Pathway of Cannabinoid Receptors

Upon binding of an agonist, such as a 4-methyl-1-naphthoylindole derivative, the cannabinoid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. Both CB1 and CB2 receptors couple to the Gi/o family of G-proteins. The activation of the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effectors.

Caption: General signaling pathway of a Gi/o-coupled cannabinoid receptor upon agonist binding.

Experimental Protocols

Synthesis of 1-Propyl-3-(4-methyl-1-naphthoyl)indole (JWH-120)

This protocol is a representative synthesis based on standard chemical transformations for this class of compounds.

Step 1: Synthesis of 4-Methyl-1-naphthoyl chloride

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (2.0 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-Methyl-1-naphthoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation of 1-Propylindole

-

To a solution of 1-propylindole (1.0 eq) in anhydrous DCM (15 mL/mmol) under a nitrogen atmosphere at 0 °C, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of 4-Methyl-1-naphthoyl chloride (1.1 eq) in anhydrous DCM (5 mL/mmol) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-propyl-3-(4-methyl-1-naphthoyl)indole.

Caption: Synthetic workflow for the preparation of JWH-120.

Cannabinoid Receptor Binding Assay

This is a generalized protocol for determining the binding affinity of a compound to cannabinoid receptors.

-

Membrane Preparation: Prepare cell membranes from CHO-K1 cells stably expressing human CB1 or CB2 receptors. Homogenize the cells in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA) and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

-

Competition Binding: In a 96-well plate, add the cell membranes, a radiolabeled cannabinoid ligand with known high affinity (e.g., [³H]CP-55,940), and varying concentrations of the test compound (e.g., JWH-120).

-

Incubation: Incubate the plates at 30 °C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The derivatives of this compound, particularly the naphthoylindoles, have proven to be a rich source of potent and selective cannabinoid receptor agonists. The structure-activity relationship studies have provided critical information for the design of novel ligands with therapeutic potential, especially those targeting the CB2 receptor for anti-inflammatory and analgesic applications. The synthetic and analytical protocols detailed in this guide offer a framework for researchers to further explore this chemical space and develop new compounds with improved pharmacological profiles. As our understanding of the endocannabinoid system grows, so too will the potential applications for derivatives of scaffolds like this compound in drug discovery.

References